molecular formula C11H11N3 B11816347 [2,3'-Bipyridin]-6-ylmethanamine

[2,3'-Bipyridin]-6-ylmethanamine

Cat. No.: B11816347
M. Wt: 185.22 g/mol
InChI Key: CMZJBDBBCFRXPL-UHFFFAOYSA-N
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Description

[2,3’-Bipyridin]-6-ylmethanamine is a compound belonging to the bipyridine family, characterized by two pyridine rings connected at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridin]-6-ylmethanamine typically involves the coupling of pyridine derivatives. Common methods include:

    Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

    Stille Coupling: This method uses an organotin compound and a halogenated pyridine, also in the presence of a palladium catalyst.

    Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine, catalyzed by palladium.

These methods often require specific reaction conditions, such as inert atmospheres, specific solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of bipyridine derivatives, including [2,3’-Bipyridin]-6-ylmethanamine, often involves large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridin]-6-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines .

Scientific Research Applications

[2,3’-Bipyridin]-6-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,3’-Bipyridin]-6-ylmethanamine involves its interaction with specific molecular targets, such as metal ions in coordination complexes. These interactions can influence various biochemical pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3’-Bipyridin]-6-ylmethanamine is unique due to its specific structural configuration, which allows for distinct interactions with metal ions and other molecules. This uniqueness makes it valuable in specialized applications, such as the development of novel materials and therapeutic agents .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(6-pyridin-3-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C11H11N3/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7,12H2

InChI Key

CMZJBDBBCFRXPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CN=CC=C2)CN

Origin of Product

United States

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